5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chloro group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with ethyl 2-chloroacetoacetate, followed by cyclization with sodium azide in the presence of a copper catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by acting as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds also feature a chloro group and a substituted phenyl ring, and they have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have similar heterocyclic structures and are known for their biological activities.
Uniqueness
5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chloro group and an o-tolyl group on the triazole ring
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-chloro-2-(2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-2-3-5-7(6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
QSODUQHJKMWFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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